molecular formula C23H28N2O3S B4876042 METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE

METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE

Cat. No.: B4876042
M. Wt: 412.5 g/mol
InChI Key: ZCMGRUWDJWXXAZ-UHFFFAOYSA-N
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Description

METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the anilinocarbothioyl intermediate, followed by its reaction with cyclohexylamine and subsequent methylation. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-HYDROXYBENZOATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-ETHOXYBENZOATE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of METHYL 3-{[(ANILINOCARBOTHIOYL)(CYCLOHEXYL)AMINO]METHYL}-4-METHOXYBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[[cyclohexyl(phenylcarbamothioyl)amino]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-27-21-14-13-17(22(26)28-2)15-18(21)16-25(20-11-7-4-8-12-20)23(29)24-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGRUWDJWXXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN(C2CCCCC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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